molecular formula C12H15ClN2O B5739089 4-(4-chlorobenzyl)-1-piperazinecarbaldehyde

4-(4-chlorobenzyl)-1-piperazinecarbaldehyde

Cat. No. B5739089
M. Wt: 238.71 g/mol
InChI Key: BGMGTJXVGANOBJ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-1-piperazinecarbaldehyde, commonly known as CBP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. CBP is a piperazine derivative that has been shown to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.

Scientific Research Applications

CBP has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections. CBP has also been shown to possess antibacterial properties, making it a potential candidate for the treatment of bacterial infections. Furthermore, CBP has been shown to possess anticancer properties, making it a potential candidate for the treatment of cancer.

Mechanism of Action

The exact mechanism of action of CBP is not fully understood. However, it has been suggested that CBP exerts its biological activities by inhibiting the growth and proliferation of fungal, bacterial, and cancer cells.
Biochemical and Physiological Effects:
CBP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of fungal, bacterial, and cancer cells. Furthermore, CBP has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBP is its wide range of biological activities. This makes it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of CBP is its toxicity. CBP has been shown to be toxic to some normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research of CBP. One potential direction is the development of more potent and selective CBP derivatives. Another potential direction is the investigation of the potential use of CBP in combination with other drugs for the treatment of fungal, bacterial, and cancer infections. Furthermore, the investigation of the potential use of CBP in animal models of disease may provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of CBP involves the reaction of 4-chlorobenzylamine with piperazine and formaldehyde. The reaction is carried out under reflux in the presence of a catalytic amount of acetic acid. The resulting product is then purified by recrystallization to obtain pure CBP.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-12-3-1-11(2-4-12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMGTJXVGANOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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